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Compound of Interest

Compound Name: Z-Gln(Trt)-OH

Cat. No.: B554768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected

spectroscopic data for N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH), a critical

building block in peptide synthesis and drug discovery. Due to the limited availability of

complete, experimentally verified spectra in the public domain, this document focuses on

predicted and characteristic spectroscopic features based on the known structure of the

molecule and data from related compounds.

Molecular Structure and Properties
Z-Gln(Trt)-OH is a protected amino acid derivative essential for the incorporation of glutamine

into peptide sequences. The benzyloxycarbonyl (Z) group protects the α-amino group, while

the bulky trityl (Trt) group shields the side-chain amide, preventing undesirable side reactions

during synthesis.

Property Value Reference

Molecular Formula C₃₂H₃₀N₂O₅ [1][2]

Molecular Weight 522.59 g/mol [1][2]

CAS Number 132388-60-4 [1][2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Z-Gln(Trt)-OH in solution.

Below are the expected chemical shifts for ¹H and ¹³C NMR.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Z-Gln(Trt)-OH will exhibit characteristic signals for the protons of the

glutamine backbone, the benzyloxycarbonyl (Z) protecting group, and the trityl (Trt) protecting

group.

Table 1: Predicted ¹H NMR Chemical Shifts for Z-Gln(Trt)-OH

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10-12 Broad Singlet 1H
Carboxylic acid (-

COOH)

~8.0-8.5 Singlet/Doublet 1H
Side-chain amide (-

NH-Trt)

~7.1-7.4 Multiplet 20H
Aromatic protons

(Trityl and Benzyl)

~5.1 Singlet/Multiplet 2H
Benzylic protons (-

CH₂-Ph)

~4.2-4.4 Multiplet 1H α-CH

~2.1-2.4 Multiplet 2H γ-CH₂

~1.9-2.1 Multiplet 2H β-CH₂

Note: Predicted chemical shifts are based on typical values for similar functional groups and

may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

The carbonyl carbons and aromatic carbons will appear at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Z-Gln(Trt)-OH

Chemical Shift (δ, ppm) Assignment

~173-176 Carboxylic acid carbonyl (C=O)

~170-172 Side-chain amide carbonyl (C=O)

~156-158 Urethane carbonyl (Z group C=O)

~144-145 Quaternary aromatic carbons (Trityl)

~136-137 Quaternary aromatic carbon (Benzyl)

~126-129 Aromatic carbons (Trityl and Benzyl)

~70-71 Trityl quaternary carbon (C-Ph₃)

~66-68 Benzylic carbon (-CH₂-Ph)

~53-56 α-Carbon

~32-34 γ-CH₂

~28-30 β-CH₂

Note: Predicted chemical shifts are based on typical values for similar functional groups and

may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of Z-Gln(Trt)-OH will display characteristic absorption bands corresponding to

the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for Z-Gln(Trt)-OH
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Frequency (cm⁻¹) Intensity Vibration Functional Group

~3300 Medium N-H Stretch Amide

~3030 Medium C-H Stretch Aromatic

~2850-2960 Medium C-H Stretch Aliphatic

~2500-3300 Broad O-H Stretch Carboxylic Acid

~1710-1740 Strong C=O Stretch Carboxylic Acid

~1680-1700 Strong C=O Stretch Urethane (Z group)

~1640-1670 Strong C=O Stretch Amide (Amide I)

~1510-1550 Strong N-H Bend Amide (Amide II)

~1450, ~1495 Medium C=C Stretch Aromatic Ring

~1210-1320 Strong C-O Stretch Carboxylic Acid/Ester

~690-770 Strong C-H Bend
Aromatic (out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information

about the fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data for Z-Gln(Trt)-OH

Ion m/z (calculated) m/z (expected)

[M+H]⁺ 523.2233 ~523.2

[M+Na]⁺ 545.2052 ~545.2

The exact mass is calculated for the molecular formula C₃₂H₃₀N₂O₅[1][2]. The observed m/z

values in an experimental spectrum should be very close to these calculated values.
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Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for Z-
Gln(Trt)-OH.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of Z-Gln(Trt)-OH.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD)

in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Parameters:

Spectrometer: 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

IR Spectroscopy
Sample Preparation:
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the

ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of Z-Gln(Trt)-OH (e.g., 1 mg/mL) in a suitable solvent such as

methanol, acetonitrile, or a mixture with water.

A small amount of an acid (e.g., formic acid) may be added to promote ionization.

Instrumentation and Parameters:

Mass Spectrometer: Electrospray Ionization (ESI) mass spectrometer.

Ionization Mode: Positive ion mode.

Mass Range: Scan a range that includes the expected molecular ion peaks (e.g., m/z 100-

1000).

Capillary Voltage: Typically 3-5 kV.

Nebulizing Gas: Nitrogen.
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Caption: General workflow for the spectroscopic analysis of Z-Gln(Trt)-OH.
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Caption: Logical relationship of protecting groups on the glutamine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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